Ethyl 2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate
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Overview
Description
Ethyl 2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring with four methyl groups attached to it, making it a sterically hindered amine. It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The reaction mixture is then cooled, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous-flow processes. These processes involve the use of fixed-bed reactors and catalysts such as platinum on carbon (Pt/C) to enhance the reaction rate and yield. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to achieve high purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides or hydroxyl derivatives, while reduction can produce amines.
Scientific Research Applications
Ethyl 2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hindered amine light stabilizers (HALS) which protect polymers from degradation.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of stabilizers for plastics and other materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the tetramethylpiperidine ring can influence the binding affinity and specificity of the compound towards its targets. This can result in the inhibition or activation of specific biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Ethyl 2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate can be compared with other similar compounds such as:
2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Used as a precursor in the synthesis of nitroxide radicals.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Used in polymer chemistry for the synthesis of functionalized polymers.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-6-16-11(15)7-10-8-12(2,3)14-13(4,5)9-10/h7,14H,6,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNFOZHCSUJPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CC(NC(C1)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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